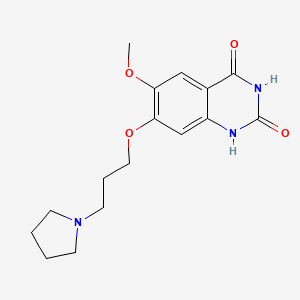

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol

Vue d'ensemble

Description

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is an organic compound with the chemical formula C16H20N4O4. It is a colorless to yellow crystalline solid that is soluble in most organic solvents but insoluble in water . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Applications De Recherche Scientifique

Cancer Therapy

Cediranib has been extensively studied for its potential in treating various types of cancer, including:

- Non-Small Cell Lung Cancer (NSCLC) : Clinical trials have demonstrated that Cediranib can enhance the efficacy of chemotherapy agents in patients with NSCLC by targeting the tumor vasculature .

- Breast Cancer : A pilot study indicated that Cediranib could improve the response to treatment in breast cancer models through its antiangiogenic properties .

Combination Therapies

Cediranib has been evaluated in combination with other therapeutic agents to enhance anticancer efficacy:

- With Radiotherapy : Research suggests that combining Cediranib with radiotherapy can lead to improved tumor control in preclinical models of lung cancer .

- With Chemotherapeutics : Studies have shown that Cediranib can sensitize resistant cancer cells to chemotherapeutic drugs like vincristine and eribulin .

Case Study 1: Efficacy in NSCLC

A clinical trial involving patients with NSCLC assessed the efficacy of Cediranib combined with standard chemotherapy. The results indicated a significant increase in progression-free survival compared to those receiving chemotherapy alone. The study highlighted the importance of targeting the tumor microenvironment to improve therapeutic outcomes .

Case Study 2: Breast Cancer Response

In a study utilizing a xenograft model of breast cancer, researchers combined Cediranib with physiologic imaging techniques to monitor treatment response. The findings suggested that early imaging could predict therapeutic efficacy, emphasizing Cediranib's role in enhancing treatment responses through vascular normalization .

Table 1: Inhibitory Potency of Cediranib on Various Receptors

| Receptor | IC50 (nM) |

|---|---|

| VEGFR1 | 5 |

| VEGFR2 | <1 |

| VEGFR3 | ≤3 |

| c-Kit | 2 |

| PDGFR1 | 5 |

| PDGFR2 | 36 |

| FGFR1 | 26 |

Table 2: Summary of Clinical Trials Involving Cediranib

| Study Type | Cancer Type | Combination Treatment | Key Findings |

|---|---|---|---|

| Phase II Trial | Non-Small Cell Lung Cancer | Chemotherapy | Increased progression-free survival |

| Pilot Study | Breast Cancer | Physiologic Imaging | Early imaging correlated with response |

| Preclinical Study | Lung Cancer | Radiotherapy | Improved tumor control |

Mécanisme D'action

The mechanism of action of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain tyrosine kinases, thereby affecting signaling pathways involved in cell growth and proliferation . The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Fluoro-2-methylindol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

- 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

- 2-(4-Cyclohexyl-1,4-diazepan-1-yl)-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

Uniqueness

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy and pyrrolidinyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Activité Biologique

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, also known by its CAS number 1320288-29-6, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C16H21N3O4

- Molecular Weight : 319.36 g/mol

- CAS Number : 1320288-29-6

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Similar quinazoline derivatives have been shown to target various receptor tyrosine kinases (RTKs), including:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- EGFR (Epidermal Growth Factor Receptor)

Biological Activity Data

| Target | IC50 (nM) | Comments |

|---|---|---|

| VEGFR2 | <1 | Highly potent inhibition |

| PDGFR1 | 5 | Significant inhibition observed |

| PDGFR2 | 36 | Moderate inhibition compared to VEGFR |

| c-Kit | 2 | Strong inhibitory effect on c-Kit signaling |

Efficacy Against Cancer Cell Lines

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various human cancer cell lines. The following table summarizes findings from studies evaluating the compound's cytotoxicity:

Case Studies

Several studies have highlighted the therapeutic potential of quinazoline derivatives in cancer treatment:

- Study on Quinazoline Derivatives :

-

Cediranib as a Reference Compound :

- Cediranib, a closely related compound, demonstrated potent activity against multiple RTKs and has been studied extensively for its anti-tumor properties. It showed IC50 values in the low nanomolar range against VEGFRs and PDGFRs, providing a benchmark for assessing the activity of similar compounds like this compound .

Propriétés

IUPAC Name |

6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBLLKGGXRMCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.